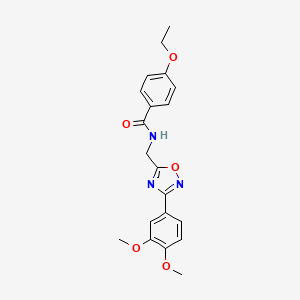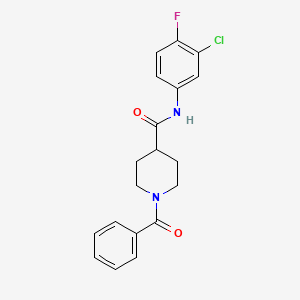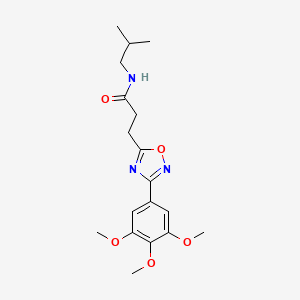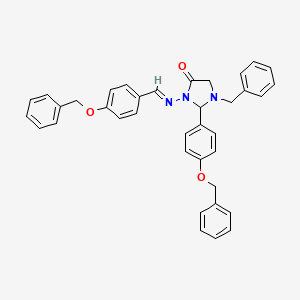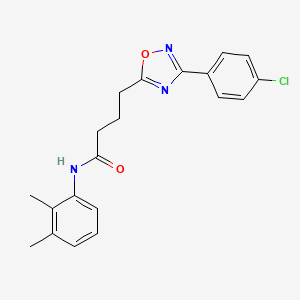
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide is not fully understood, but it is believed to act through various pathways. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to changes in gene expression, which can affect various cellular processes. This compound has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Inhibition of PKC can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid-beta peptides in Alzheimer's disease, and possess anticonvulsant activity. Additionally, this compound has been reported to inhibit the activity of HDACs and PKC, which can affect various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research and development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its mechanism of action and identify additional pathways that it may affect. Additionally, future research can focus on improving the solubility of this compound to make it more versatile in lab experiments. Overall, this compound has shown significant potential in scientific research and holds promise for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 2,3-dimethylphenylamine and butanoyl chloride to form the final product, this compound.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide has been extensively used in scientific research for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to cause neurodegeneration. Additionally, this compound has been reported to possess anticonvulsant activity, making it a potential treatment option for epilepsy.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-5-3-6-17(14(13)2)22-18(25)7-4-8-19-23-20(24-26-19)15-9-11-16(21)12-10-15/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPNWLITYGBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


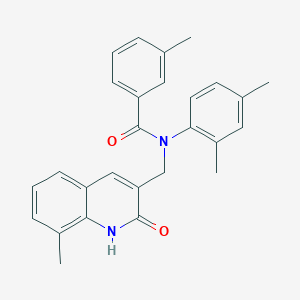
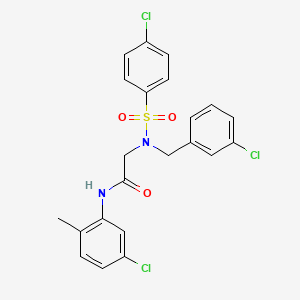
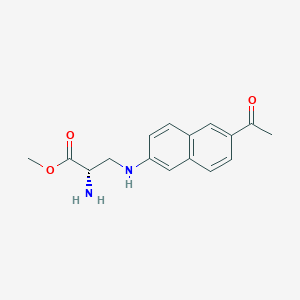
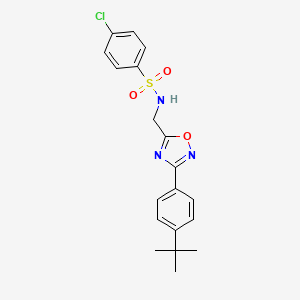
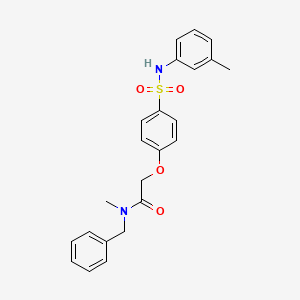
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)


